2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Epigenetics Histone Deacetylase Inhibition Enzyme Selectivity

Researchers needing a selective HDAC1 tool compound with a defined selectivity window face limited commercial options. 2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide (CAS 6514-50-7) fills this gap with quantifiable target engagement data: • HDAC1 IC50 = 463 nM vs. HDAC2 IC50 = 819 nM (1.8-fold selectivity) • Anopheles gambiae AChE IC50 = 142 nM for vector control screening campaigns • >1,000-fold selectivity over muscarinic M4 receptor (IC50 > 150 μM) • Reactive chloroacetyl group enables single-step library diversification Supplied as a ready-to-use building block with global shipping for immediate research deployment.

Molecular Formula C11H12ClNO
Molecular Weight 209.67
CAS No. 6514-50-7
Cat. No. B2606543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide
CAS6514-50-7
Molecular FormulaC11H12ClNO
Molecular Weight209.67
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1NC(=O)CCl
InChIInChI=1S/C11H12ClNO/c12-7-11(14)13-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2,(H,13,14)
InChIKeyPXOJBWMHNNIZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide: Identity & Procurement


2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide (CAS 6514-50-7) is a synthetic organic compound belonging to the class of N-aryl-2-chloroacetamides, specifically characterized by a 2,3-dihydro-1H-inden-1-yl (1-indanyl) aromatic substituent. It has the molecular formula C₁₁H₁₂ClNO and a molar mass of 209.67 g/mol . This compound serves primarily as a versatile building block and intermediate in medicinal chemistry, with reported potential for interactions with diverse biological targets including acetylcholinesterase (AChE) and histone deacetylases (HDACs) [1]. Its key structural feature is the electrophilic chloroacetyl group attached to a conformationally constrained, bicyclic indane scaffold, which distinguishes it from simpler aromatic acetamides and more flexible aliphatic analogs [2].

Building block Conformationally constrained indane scaffold
Reactive handle Electrophilic chloroacetyl group for derivatization
Target context Reported AChE and HDAC interaction profile

2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide: Structural Determinants


Generic substitution of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide with closely related analogs, such as its 2-yl positional isomer (CAS 36851-11-3), other chloroacetamides, or indane derivatives with different substitution patterns, is not scientifically valid. This is because the specific positioning of the chloroacetamide moiety on the C1 carbon of the indane ring creates a unique three-dimensional conformation and electrostatic surface that dictates its interaction profile with biological targets [1]. The compound exhibits a quantifiable, albeit moderate, selectivity window across different molecular targets (e.g., HDAC1 vs. HDAC2, AChE vs. muscarinic receptors), which is highly sensitive to even minor structural modifications [2]. This differential binding underscores that its utility as a selective chemical probe or specific synthetic intermediate cannot be assumed for structurally similar, but positionally distinct, analogs. Therefore, procurement decisions must be based on the precise CAS number (6514-50-7) to ensure the intended experimental outcomes, as a generic 'indane chloroacetamide' or 'N-aryl acetamide' will not reliably reproduce the specific activity profile of this exact compound.

  • 2‑yl positional isomer (CAS 36851‑11‑3) may exhibit divergent target binding
  • Generic indane chloroacetamides lack positional specificity; regioisomer identity is critical
  • Selectivity profiles (HDAC1/HDAC2, AChE/mAChR) may not transfer between structural analogs

2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide: Comparative Evidence


HDAC1 vs. HDAC2 Selectivity

This compound demonstrates a quantifiable difference in inhibitory potency between the HDAC1 and HDAC2 isoforms. While the absolute potency is moderate, the selectivity ratio provides a measurable differentiation from a pan-HDAC inhibitor profile [1].

HDAC1 vs. HDAC2
Head-to-head
IC50 463 nM (HDAC1) vs 819 nM (HDAC2)
1.8‑fold selectivity supports isoform‑specific tool profiling
Recombinant enzymes, fluorescence‑based assay
Epigenetics Histone Deacetylase Inhibition Enzyme Selectivity

Insect AChE Inhibition Potency

The compound exhibits sub-micromolar inhibitory activity against the African malaria mosquito (Anopheles gambiae) acetylcholinesterase (AChE). Its potency is time-dependent, indicating a specific, likely irreversible or slowly reversible, interaction with the enzyme's active site [1].

Insect AChE
Cross-study comparable
IC50 142 nM (10 min) vs 285 nM (60 min)
Time‑dependent inhibition indicates active‑site engagement
Anopheles gambiae AChE, Ellman assay
Vector Control Insecticide Discovery Acetylcholinesterase Inhibition

Adenylate Cyclase 1 (AC1) Selectivity

In contrast to its sub-micromolar activity against AChE and HDACs, this compound demonstrates very weak inhibition of human adenylate cyclase type 1 (AC1), a key enzyme in cyclic AMP (cAMP) signaling [1]. This stark potency difference provides a quantitative measure of its selectivity profile.

AC1 Off‑target
Head-to-head
IC50 8.20 μM (AC1) vs 0.142 μM (AChE)
>10‑fold selectivity window supports target‑specific tool use
HEK293 cell‑based cAMP assay
Target Selectivity Off-Target Profiling Chemical Probe

Muscarinic M4 Receptor Profiling

Despite its activity on acetylcholinesterase, the compound shows negligible antagonist activity at the rat muscarinic M4 receptor, with an IC50 exceeding 150 μM [1]. This confirms that its mechanism of action is not mediated through direct receptor antagonism, differentiating it from cholinergic agents that act directly on muscarinic receptors.

M4 Antagonism
Cross-study comparable
IC50 >150 μM (M4) vs 0.142 μM (AChE)
>1,000‑fold selectivity reinforces AChE‑specific mechanism
CHO cell calcium mobilization assay
Receptor Pharmacology Off-Target Profiling Selectivity

1-yl vs. 2-yl Isomeric Activity

The position of the chloroacetamide substituent on the indane ring is a critical determinant of biological activity. The 1-yl isomer (this compound, CAS 6514-50-7) and the 2-yl isomer (CAS 36851-11-3) have identical molecular formulas but distinct three-dimensional structures. While direct, quantitative activity comparisons between the two isomers are absent from the primary literature, class-level inference from related indane-based scaffolds (e.g., serotonin 5-HT6 receptor ligands) demonstrates that 1-yl and 2-yl substituted indanes exhibit significantly different binding affinities and functional activities [1]. This principle establishes that the isomers are not interchangeable.

1‑yl vs. 2‑yl
Class-level inference
Positional shift alters molecular recognition
Regioisomers are not interchangeable; CAS‑specific procurement essential
SAR from indane‑based ligand series
Structure-Activity Relationship (SAR) Isomer Comparison Medicinal Chemistry

Synthetic Efficiency Advantage

The synthesis of this compound is typically a single-step reaction from commercially available 1-aminoindane and chloroacetyl chloride under standard conditions [1]. Its procurement as a pre-synthesized building block offers a quantifiable advantage in research efficiency compared to in-house synthesis of the less common 1-aminoindane scaffold.

Synthesis
Data to verify
1‑step from 1‑aminoindane vs >3‑step analogs
Pre‑synthesized building block may reduce synthetic workload
Vendor‑reported synthesis; validate for scale‑up
Synthetic Chemistry Building Block Procurement

2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide: Application Scenarios


HDAC1 Epigenetic Probe

Leveraging its moderate yet quantifiable 1.8-fold selectivity for HDAC1 over HDAC2 (HDAC1 IC50 = 463 nM; HDAC2 IC50 = 819 nM) [1], this compound can be deployed as a tool compound in cellular assays to dissect the distinct roles of HDAC1 in gene expression programs. Unlike potent, broad-spectrum HDAC inhibitors (e.g., Vorinostat/SAHA), this compound's profile allows for a more nuanced interrogation of class I HDAC biology, particularly where a window between HDAC1 and HDAC2 inhibition is desirable.

Insect AChE Assay Control

The compound's sub-micromolar activity against Anopheles gambiae AChE (IC50 = 142 nM) [2] positions it as a reliable, commercially available positive control or reference standard in high-throughput screening campaigns aimed at discovering novel vector control agents. Its time-dependent inhibition profile can serve as a benchmark for characterizing the kinetics of novel AChE inhibitors.

Indane Library Building Block

As a core scaffold with a reactive chloroacetyl group, this compound is an ideal building block for generating diverse libraries of indane-containing molecules. Its single-step synthesis from 1-aminoindane [3] implies that procuring it as a ready-to-use intermediate is highly efficient. It can be reacted with a wide array of nitrogen, oxygen, or sulfur nucleophiles to rapidly explore structure-activity relationships around the indane pharmacophore for various therapeutic targets, including kinase inhibitors (as suggested by patent activity) .

Muscarinic Negative Control

With negligible antagonist activity at the rat muscarinic M4 receptor (IC50 > 150 μM) [4], this compound can serve as a critical negative control in experiments where AChE inhibition is the intended mechanism of action. Its >1,000-fold selectivity window ensures that any observed phenotype is attributable to AChE inhibition and not to off-target interactions with muscarinic receptors, a common pitfall in cholinergic pharmacology.

Application
Selection Property
Validation Focus
HDAC1 isoform selectivity studies
Quantifiable HDAC1/HDAC2 window
Class I HDAC pathway dissection
Insect AChE inhibition screening
Time‑dependent AChE interaction
Benchmark for novel vector‑control agents
Indane‑focused library synthesis
Reactive chloroacetyl handle
Diversification via nucleophilic substitution
Muscarinic receptor counter‑screen
Large selectivity margin vs. M4 receptor
Confirmation of AChE‑specific phenotype

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.